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Aderbasib in cancer proliferation studies
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Compound Focus: Aderbasib

CAS No.: 791828-58-5

Cat. No.: S547911

Core Properties and Mechanism of Action

The table below summarizes the key characteristics of Aderbasib.

Property Description

Drug Name Aderbasib (also known as INCB7839, INCB-7839, INCB007839, sheddase
inhibitor INCB007839) [1].

Drug Type Orally bioavailable, small-molecule inhibitor [1].

Primary Targets ADAM10 and ADAML17 (a disintegrin and metalloproteinase family members) [1].
Mechanism of Inhibits the "sheddase" activity of ADAM10 and ADAM17, preventing the

Action cleavage and release of soluble ectodomains of various cell surface proteins [1].
Biological Downregulates signaling pathways that drive tumor cell proliferation; has shown
Consequence potential to enhance the efficacy of monoclonal antibody therapies [2].

Targeted Signaling Pathways in Cancer

ADAM17, a primary target of Aderbasib, sheds over 80 membrane-bound substrates [3] [4]. By inhibiting

ADAM17, Aderbasib can modulate several key signaling pathways that promote cancer cell proliferation,
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as illustrated below.
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ADAM17 sheddase activity and inhibition by Aderbasib. By blocking ADAM17, Aderbasib prevents the

release of soluble signaling molecules, dampening downstream proliferative and inflammatory pathways.

The inhibition of these pathways can suppress tumor growth, and Aderbasib may also enhance cancer
immunotherapy. By preventing the shedding of proteins like FcyRIIIA (CD16) on Natural Killer (NK) cells,
Aderbasib can improve the efficacy of therapeutic antibodies like Rituximab, a mechanism known as

Antibody-Dependent Cellular Cytotoxicity (ADCC) [2].

Experimental Research Approaches

The table below outlines common methodologies used in preclinical studies to investigate the effects of

ADAM17 inhibitors like Aderbasib.
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Experimental Goal Commonly Used Protocols & Assays

| In Vitro Proliferation & Viability | * Cell Titer-Glo / MTT Assay: Measure ATP levels/metabolic activity
in cancer cell lines (e.g., breast, lung) treated with Aderbasib. + Clonogenic Assay: Assess long-term
reproductive cell survival after drug treatment. | | Sheddase Activity & Target Engagement | * Ectodomain
Shedding Assay: Quantify soluble substrates (e.g., TNF-a, L-selectin) in cell culture supernatant via ELISA
after stimulating cells with ADAM17 activators (e.g., PMA) + inhibitor [3]. * Western Blot / Flow
Cytometry: Detect levels of membrane-bound vs. soluble substrate forms. | | Signaling Pathway Analysis |
* Western Blot / Phospho-Specific Flow Cytometry: Analyze phosphorylation status of key signaling
nodes (e.g., ERK, AKT, STAT3) in treated cells to confirm pathway inhibition [3]. | | Immune Cell Function
(ADCC) | » NK Cell Cytotoxicity Assay: Co-culture NK cells with target cancer cells opsonized with a
therapeutic antibody (e.g., Rituximab). Measure target cell lysis (e.g., via LDH release) and IFN-y
production with/without ADAM17 inhibition [2]. |

Clinical Development Status

Aderbasib has been evaluated in clinical trials for cancer treatment. Below is a summary of its known

clinical investigation status based on available data.

Aspect Details

Known Clinical The drug has been investigated in at least one clinical trial. As of the latest data,
Trials there was one open Phase 1 trial [1].

Combination It has been studied clinically in combination with Trastuzumab for patients with
Therapy HER2-positive breast cancer [2].

Current Indication Malignhant glioma was noted as the most common disease being investigated
Focus in the active clinical trial for Aderbasib [1].

Key Insights for Researchers
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e Overcoming Therapeutic Resistance: Research into Aderbasib is part of a broader strategy to
overcome resistance to targeted therapies like EGFR inhibitors and to enhance the efficacy of
monoclonal antibody treatments such as Rituximab and Trastuzumab by modulating the tumor
microenvironment [2].

¢ Selectivity Challenge: A significant challenge in developing ADAM17 inhibitors has been achieving
selectivity over other metalloproteinases (like MMPSs) to avoid side effects such as musculoskeletal
toxicity. Newer agents, including Aderbasib, represent efforts to create more selective inhibitors [2]

[4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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